molecular formula C6H4Br2N2O4S B15324609 2,6-Dibromo-4-nitrobenzenesulfonamide CAS No. 1099660-65-7

2,6-Dibromo-4-nitrobenzenesulfonamide

Cat. No.: B15324609
CAS No.: 1099660-65-7
M. Wt: 359.98 g/mol
InChI Key: SKNBINLPTNMREZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C6H4Br2N2O4S and a molecular mass of 359.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibromo-4-nitrobenzenesulfonamide typically involves the bromination of 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method is considered environmentally friendly as it avoids the use of organic solvents. The reaction conditions include maintaining an acidic environment and using a 2:1 ratio of bromide to bromate salts.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is typically purified by filtration and washing with water, and the acidic filtrate can be recycled multiple times without loss of product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical for this compound.

Major Products:

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Reduction: The major product is 2,6-dibromo-4-aminobenzenesulfonamide.

    Oxidation: Products vary based on the specific oxidizing conditions applied.

Scientific Research Applications

2,6-Dibromo-4-nitrobenzenesulfonamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in biochemical research .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-nitroaniline
  • 2,6-Dibromo-4-aminobenzenesulfonamide
  • 2,6-Dibromo-4-phenoxyphenol

Comparison: 2,6-Dibromo-4-nitrobenzenesulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to 2,6-Dibromo-4-nitroaniline, it has an additional sulfonamide group, enhancing its solubility and potential for hydrogen bonding. Compared to 2,6-Dibromo-4-aminobenzenesulfonamide, it retains the nitro group, which can participate in redox reactions .

Properties

CAS No.

1099660-65-7

Molecular Formula

C6H4Br2N2O4S

Molecular Weight

359.98 g/mol

IUPAC Name

2,6-dibromo-4-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

SKNBINLPTNMREZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-]

Origin of Product

United States

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